4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine
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Overview
Description
4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine is a chemical compound with the molecular formula C15H21NO2 It is a derivative of benzofuran and piperidine, featuring a benzofuran moiety linked to a piperidine ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors such as phenols and aldehydes.
Etherification: The benzofuran derivative is then subjected to etherification with piperidine under suitable conditions, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: Pd/C, hydrogen gas (H2), and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine: Similar structure but with an amine group instead of a piperidine ring.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Contains a benzimidazole moiety instead of benzofuran.
Carbosulfan: A carbamate derivative with a benzofuran structure.
Uniqueness
4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine is unique due to its combination of benzofuran and piperidine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]piperidine |
InChI |
InChI=1S/C15H21NO2/c1-15(2)10-11-4-3-5-13(14(11)18-15)17-12-6-8-16-9-7-12/h3-5,12,16H,6-10H2,1-2H3 |
InChI Key |
FGZOKYUOJRRWHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC3CCNCC3)C |
Origin of Product |
United States |
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